Cholest-5-en-3-yl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-en-3-yl benzoate is synthesized through the esterification of cholesterol with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cholesterol and benzoic acid into a reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholest-5-en-3-one benzoate.
Reduction: Reduction reactions can convert this compound back to cholesterol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Cholest-5-en-3-one benzoate.
Reduction: Cholesterol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cholest-5-en-3-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cholesterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of liquid crystal displays and thermochromic materials.
Mechanism of Action
The mechanism of action of cholest-5-en-3-yl benzoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, which are involved in maintaining cell structure and function .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl nonanoate
- Cholesteryl oleyl carbonate
- Cholesteryl acetate
Uniqueness
Cholest-5-en-3-yl benzoate is unique due to its specific liquid crystal properties, which are not as pronounced in other similar compounds. Its ability to form cholesteric liquid crystals with a helical structure makes it particularly valuable in the development of liquid crystal displays and thermochromic materials .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZUFUGNHDDLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862274 |
Source
|
Record name | Cholest-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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